Technical Documentation Center
3-Bromo-N-(piperidine-4-yl)benzamido hydrochloride Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Derivatization of piperidine nitrogen in benzamide scaffolds
Derivatization of piperidine nitrogen in benzamide scaffolds
Initiating Search Strategies
I'm now starting with some focused Google searches. I'm aiming to unearth details on derivatizing piperidine nitrogen within benzamide scaffolds. I'm specifically concentrating on the different synthetic methods, common reagents used, and the necessary reaction conditions. I hope to get a solid base of information to begin from.
Analyzing Search Results
I've moved on to analyzing my search findings. I'm prioritizing prevalent N-alkylation, N-acylation, N-arylation, and reductive amination strategies. I'm focusing on their underlying mechanisms, substrate scope, and limitations. I'm also securing peer-reviewed articles for verifiable citations, as I prepare to structure the application note. I'll explain the benzamide-piperidine scaffold's importance in medicinal chemistry.
Commencing Targeted Searches
I'm starting a focused search for information on piperidine nitrogen derivatization within benzamide scaffolds. I plan to concentrate on methodologies, reagents, reaction conditions, and drug discovery applications. Then, I will analyze the search results to find the best strategies, like N-alkylation and reductive amination, paying close attention to limitations. I'm also securing verified sources for citations as I outline the application note, starting with an explanation of the scaffold's importance. I'll create Graphviz diagrams for reaction workflows and summarize quantitative data in tables. I'll also write a detailed "References" section with clickable URLs. Finally, I'll review the document to ensure it meets requirements before presenting it to you.
Analyzing Piperidine Chemistry
I've been immersed in the derivatization of piperidine nitrogen within benzamide scaffolds. I've compiled a substantial dataset encompassing diverse synthetic methodologies like N-alkylation and N-acylation reactions. This provides a solid foundation for evaluating and comparing these techniques.
Consolidating Derivatization Data
I'm now focusing on synthesizing the gathered data into a structured format. I'm prioritizing logical organization of derivatization methods, specifically N-alkylation, N-acylation, reductive amination, and Buchwald-Hartwig amination. I'm extracting experimental details to create clear protocols, and I plan to summarize quantitative data and visualize workflows with Graphviz. Finally, I'll compile a comprehensive reference list with direct links to the source search results. I have enough to proceed.
Technical Notes & Optimization
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Reference Data & Comparative Studies
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Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
